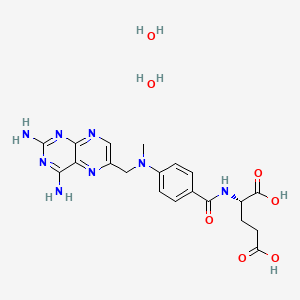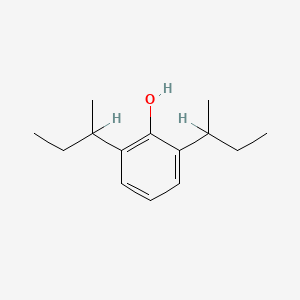
Disodium edetate dihydrate
概述
作用机制
依地酸二钠通过螯合二价和三价金属离子(如钙、镁和铁)发挥作用。螯合过程涉及形成稳定的、水溶性络合物,这些络合物通过尿液从体内排出。 这种机制在治疗高钙血症和重金属中毒等疾病中特别有用 .
生化分析
Biochemical Properties
Disodium edetate dihydrate interacts with various biomolecules, primarily through its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . By forming complexes with these ions, this compound can reduce their concentrations in the blood . This interaction with metal ions can inhibit the activity of enzymes, such as metalloproteases and calcium-dependent cysteine proteases, that require these ions for their function .
Cellular Effects
The effects of this compound on cells are largely due to its chelating properties. By reducing the concentrations of certain metal ions, it can influence various cellular processes. For example, it can affect cell signaling pathways that are regulated by these ions . It can also impact gene expression and cellular metabolism, as many enzymes involved in these processes are metal-dependent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of complexes with metal ions. These complexes are stable and water-soluble, allowing the ions to remain in solution but with reduced reactivity . This can lead to the inhibition of enzymes that require these ions for their activity, as well as changes in gene expression related to these ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it can lead to a decrease in the activity of metal-dependent enzymes over time due to the continuous chelation of their required metal ions . Additionally, this compound is stable and does not degrade easily, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant side effects. At high doses, it can cause hypocalcemia (low calcium levels in the blood) and other adverse effects due to excessive chelation of metal ions .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with metal ions. Many enzymes and cofactors in these pathways are metal-dependent, and their activity can be affected by the chelation of these ions by this compound .
Transport and Distribution
This compound is distributed throughout the body after administration, reaching various organs such as the liver, small intestine, large intestine, and kidneys . It is primarily eliminated through urine and feces, largely unchanged .
Subcellular Localization
The subcellular localization of this compound is not well-defined, as it is a small molecule that can diffuse freely across cell membranes. Its activity is likely to be most pronounced in areas of the cell where metal ions are present, such as the cytoplasm and certain organelles .
准备方法
合成路线和反应条件
依地酸二钠可通过在氢氧化钠存在下使乙二胺与氯乙酸反应合成。 该反应涉及形成乙二胺四乙酸,然后用氢氧化钠中和生成二钠盐 .
工业生产方法
在工业生产中,依地酸二钠通过使乙二胺与氰化钠和甲醛反应,然后进行水解和用氢氧化钠中和来生产。 该过程涉及多个步骤,包括纯化和结晶,以获得最终产物 .
化学反应分析
反应类型
依地酸二钠会发生各种化学反应,主要涉及螯合,在螯合中,它与金属离子形成稳定的络合物。 由于其稳定的结构,它通常不会发生氧化或还原反应 .
常用试剂和条件
主要产物
科学研究应用
依地酸二钠在科学研究中具有广泛的应用:
相似化合物的比较
类似化合物
二巯基丙醇: 另一种用于重金属中毒的螯合剂,但其化学结构和作用机制不同.
独特性
依地酸二钠之所以独特,是因为它对二价和三价金属离子具有高亲和力,并且能够形成高度稳定的络合物。 这使其在需要从溶液或生物系统中去除金属离子的应用中特别有效 .
属性
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJJZOQPCKUOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Na2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
| Record name | Edetate disodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5049576 | |
| Record name | Disodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-92-6 | |
| Record name | Edetate disodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Edetate disodium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Disodium Edetate Dihydrate and what are its downstream effects?
A1: this compound (I) acts as a chelating agent, forming stable complexes with metal ions. This chelation process effectively removes the metal ions from a system or alters their reactivity. [] For instance, it can be used to determine the content of calcium and magnesium ions in phosphoric acid solutions by forming complexes and subsequently quantifying the chelated metal ions. [] This chelating property is also utilized in pharmaceutical formulations to stabilize solutions by preventing metal-catalyzed degradation of active ingredients. []
Q2: How does this compound improve the stability of pharmaceutical formulations?
A2: this compound acts as a stabilizing agent in pharmaceutical formulations, particularly in antibiotic solutions for intravenous application. [] It prevents the transformation of dissolved active ingredients into insoluble forms, thereby reducing the formation of unwanted large particles and improving the stability of the solution. [] This stabilizing effect is crucial for maintaining the efficacy and safety of the medication.
Q3: Are there any analytical methods available to determine the concentration of this compound in various samples?
A3: Yes, Atomic Absorption Spectrophotometry (AAS) can be used to determine the concentration of this compound (I) in complex matrices like the antibiotic streptomycin. [] This method involves forming a nickel-I complex, adjusting the pH to release the nickel, and quantifying the nickel using AAS. The amount of nickel detected is directly proportional to the concentration of I in the sample. []
Q4: Does this compound have any applications beyond the pharmaceutical industry?
A4: Yes, besides its use in pharmaceuticals, this compound is also utilized in the development of rust-removal and rust-proofing liquids. [] Its chelating properties contribute to the corrosion-inhibiting and rust-proofing effects by forming a thin film on metal surfaces, effectively isolating them from air and preventing oxidation. []
Q5: What are the potential benefits of using this compound in ophthalmic formulations?
A5: In ophthalmic formulations like azithromycin sustained-release eye drops, this compound acts as a complexing agent. [] This contributes to the overall stability and efficacy of the formulation, potentially improving drug bioavailability and providing sustained release for enhanced patient comfort. []
Q6: Are there any documented cases of this compound being associated with adverse effects in medical applications?
A6: While this compound is generally considered safe for its approved uses, there have been reports suggesting a potential link between its presence in vaccines and rare cases of myocarditis. [] The suggested mechanism involves this compound potentially acting as a sensitizing agent, leading to hypersensitivity or drug-induced myocarditis in susceptible individuals. [] Further research is necessary to confirm this association and understand the underlying mechanisms.
Q7: Can this compound be replaced with other compounds in its various applications?
A7: Researchers are exploring alternatives to this compound, particularly in vaccine formulations. [] Alkylsaccharides are being investigated as potential substitutes due to their potential to reduce immunogenicity, improve stability, and potentially offer advantages in terms of safety and efficacy. [] The choice of alternatives depends on the specific application and requires careful consideration of factors like efficacy, safety, and cost.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7814953.png)

![4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7814966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B7814968.png)





![sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7815003.png)

![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B7815022.png)

